Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-derived ester characterized by a 3-nitrophenyl substituent at position 2 of the pyrazole ring, a 5-methyl group, and an ethyl acetate moiety at position 2. Its molecular formula is C₁₅H₁₅N₃O₅, with a molecular weight of 317.30 g/mol.
Properties
Molecular Formula |
C14H15N3O5 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-13(18)8-12-9(2)15-16(14(12)19)10-5-4-6-11(7-10)17(20)21/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
GUXKIHFGCODKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at two sites:
-
Keto group (C-3 position): Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form carboxylic acid derivatives.
-
Ethyl acetate moiety: Controlled oxidation converts the ester group to a ketone or carboxylic acid under acidic conditions.
| Reaction Site | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| C-3 keto group | KMnO₄ (aq) | 3-carboxy-pyrazole derivative | Acidic, 60–80°C |
| Ethyl ester | H₂O₂/H₂SO₄ | Acetic acid derivative | Reflux, 4–6 hrs |
Mechanistic studies suggest radical intermediates form during KMnO₄-mediated oxidation.
Reduction Reactions
Reduction targets the nitro group and keto functionality:
-
Nitro to amine: Catalytic hydrogenation (H₂/Pd-C) reduces the 3-nitrophenyl group to 3-aminophenyl, enhancing biological activity.
-
Keto to hydroxyl: Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group to a hydroxyl group without affecting the nitro.
| Target Group | Reducing Agent | Product | Yield* |
|---|---|---|---|
| -NO₂ (nitrophenyl) | H₂/Pd-C | -NH₂ (aminophenyl) | ~85% |
| 3-oxo | NaBH₄/EtOH | 3-hydroxy | ~78% |
*Yields estimated from analogous reactions in pyrazole derivatives.
Electrophilic Aromatic Substitution
The electron-deficient 3-nitrophenyl ring undergoes directed substitution:
-
Nitration: Further nitration at the para position using HNO₃/H₂SO₄.
-
Halogenation: Bromine (Br₂/FeBr₃) introduces halogens at activated positions.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -NO₂ | 3,4-dinitrophenyl derivative |
| Bromination | Br₂/FeBr₃ | Ortho to -NO₂ | 3-nitro-5-bromophenyl |
Regioselectivity is governed by the nitro group’s meta-directing effect.
Ester Hydrolysis
The ethyl acetate side chain undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (H₂SO₄/H₂O): Yields the corresponding carboxylic acid.
-
Basic hydrolysis (NaOH/EtOH): Forms sodium carboxylate, reversible upon acid workup.
| Conditions | Product | Application |
|---|---|---|
| 1M H₂SO₄, reflux | 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-pyrazol-4-yl]acetic acid | Intermediate for amide synthesis |
| 2M NaOH, 60°C | Sodium carboxylate salt | Water-soluble derivative |
Cyclization and Heteroannulation
The pyrazole core participates in cycloaddition and annulation reactions:
-
With dienophiles: Forms fused pyrazolo[1,5-a]pyrimidines under microwave irradiation .
-
With hydrazines: Generates bipyrazole systems via C-N bond formation .
| Reactant | Conditions | Product |
|---|---|---|
| Ethyl propiolate | DMF, 100°C | Pyrazolo[3,4-d]pyridazine |
| Thiocarbohydrazide | EtOH/HCl | Pyrazolo[1,2-b]phthalazine |
These reactions expand the compound’s utility in synthesizing heterocyclic libraries .
Nucleophilic Acyl Substitution
The ester group undergoes nucleophilic displacement:
-
Aminolysis: Reacts with primary amines (e.g., methylamine) to form amides.
-
Transesterification: Methanol/sulfuric acid yields methyl ester analogs.
| Nucleophile | Product | Catalyst |
|---|---|---|
| NH₂CH₃ | 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-pyrazol-4-yl]acetamide | None (neat) |
| CH₃OH | Methyl ester analog | H₂SO₄ |
Scientific Research Applications
Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular proteins and enzymes, leading to various biological effects. The pyrazole ring can also interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 3-Nitrophenyl vs. In contrast, fluorophenyl analogs () rely on fluorine’s electronegativity for hydrogen bonding, while cyanophenyl derivatives () prioritize solubility via polar interactions.
- Ethyl Ester vs.
- 5-Methyl Substitution: The 5-methyl group in the target compound and select analogs () stabilizes the pyrazole ring conformation, which may enhance thermal stability compared to non-methylated derivatives (e.g., ) .
Biological Activity
Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activities
1. Anticancer Activity
Research has indicated that compounds with a pyrazole moiety, such as this compound, exhibit significant anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | HepG2 | 15 | Cell cycle arrest |
| Ethyl 2-[5-methyl... | Various | TBD | TBD |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole compounds have been reported to possess antibacterial and antifungal activities against a range of pathogens. The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 31.25 µg/mL |
| Compound Y | S. aureus | 15.62 µg/mL |
| Ethyl 2-[5-methyl... | Various | TBD |
Case Studies
In a study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, researchers found that modifications at specific positions significantly affected biological activity. For instance, the introduction of a nitrophenyl group at position 3 was crucial for enhancing anticancer activity in several tested compounds .
Another case study demonstrated that derivatives similar to Ethyl 2-[5-methyl... showed promising results in inhibiting tumor growth in vivo models, suggesting potential for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of Ethyl 2-[5-methyl... with target proteins involved in cancer proliferation pathways. These studies indicated favorable binding affinities, supporting the hypothesis that this compound could serve as a lead for further drug development .
Q & A
Q. What are optimized synthetic routes for Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how can reaction conditions be systematically refined?
Methodological Answer:
- Synthetic Pathway : Start with condensation of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone core. Subsequent alkylation or acetylation steps introduce the methyl and ester groups.
- Optimization Strategies :
- Solvent Selection : Use ethanol or acetic acid for reflux (120–140°C), as polar aprotic solvents enhance reactivity .
- Catalysis : Employ sodium acetate or HCl to accelerate cyclization .
- Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 3:7) and isolate via recrystallization (ethanol/water) .
- Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetic acid | 78 | |
| Temperature | 120°C, reflux | 82 | |
| Catalyst | HCl (0.1 M) | 75 |
Q. How is the compound structurally characterized to confirm regiochemistry and stereochemical integrity?
Methodological Answer:
- X-ray Crystallography : Use SHELXL (SHELX-2018) for refinement of single-crystal data. Key metrics: R1 < 0.05, wR2 < 0.12 .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methyl at δ 2.3 ppm, nitrophenyl protons at δ 7.5–8.2 ppm) .
- IR : Confirm carbonyl (C=O) stretch at 1700–1750 cm⁻¹ and nitro (NO₂) at 1520 cm⁻¹ .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict supramolecular assembly?
Methodological Answer:
- Graph Set Analysis : Use PLATON to identify motifs like R₂²(8) (dimer formation via N–H···O bonds) or C(6) chains (π-stacking of nitrophenyl groups) .
- Intermolecular Metrics : Measure O···H distances (2.8–3.0 Å) and angles (150–170°) from CIF files .
- Table 2 : Hydrogen-Bonding Parameters (Example)
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···O (pyrazolone) | 2.85 | 162 | R₂²(8) |
| C–H···O (nitro) | 3.10 | 155 | C(6) |
Q. How can contradictions between spectroscopic and crystallographic data be resolved (e.g., unexpected tautomerism)?
Methodological Answer:
- Cross-Validation :
Q. What strategies are effective for probing structure-activity relationships (SAR) of the pyrazolone core in biological systems?
Methodological Answer:
- Functional Group Modification :
- Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), focusing on hydrogen bonds with the pyrazolone carbonyl .
Q. How can computational modeling elucidate reaction mechanisms for pyrazolone ring formation?
Methodological Answer:
- Transition State Analysis : Perform QM/MM simulations (ORCA-5.0) to map energy profiles for cyclocondensation steps. Identify rate-limiting steps (e.g., nucleophilic attack of hydrazine) .
- NBO Analysis : Calculate charge distribution to predict regioselectivity in alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
